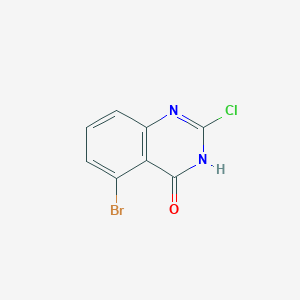

5-Bromo-2-chloroquinazolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMANGZMSGJYPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 5 Bromo 2 Chloroquinazolin 4 Ol

Methodologies for the De Novo Synthesis of 5-Bromo-2-chloroquinazolin-4-ol

The construction of the this compound molecule is achieved through various synthetic routes, ranging from traditional multistep sequences to modern, efficiency-focused strategies.

Traditional synthesis of the quinazolin-4-ol core often begins with appropriately substituted anthranilic acids. For the target compound, a logical starting material is 2-amino-6-bromobenzoic acid. A common multistep approach involves the following general sequence:

Cyclization: The initial step is the reaction of the anthranilic acid derivative with a source for the C2 and N3 atoms of the quinazolinone ring. A typical method involves heating the anthranilic acid with urea (B33335), which leads to the formation of a quinazoline-2,4-dione intermediate (in this case, 6-bromoquinazoline-2,4(1H,3H)-dione).

Chlorination: The resulting dione (B5365651) is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline. This step converts the hydroxyl groups, particularly at the more reactive C4 position and the C2 position, to chloro groups. In this case, it would yield 6-bromo-2,4-dichloroquinazoline.

Selective Hydrolysis: The final step involves the selective hydrolysis of the 4-chloro group back to a hydroxyl group. This is typically achieved under controlled basic conditions, as the C4 position is more susceptible to nucleophilic substitution than the C2 position. This selective reaction yields the final product, this compound. It is important to note the isomeric shift in numbering when the quinazoline (B50416) ring is formed from 2-amino-6-bromobenzoic acid, resulting in the bromine at the 5-position.

An alternative multistep pathway involves the initial acylation of the 2-amino group of the anthranilic acid, followed by cyclization. For instance, reaction with cyanogen (B1215507) bromide can lead to the formation of the 2-amino-quinazolinone, which can then be converted to the 2-chloro derivative via a Sandmeyer-type reaction.

Modern synthetic chemistry emphasizes efficiency, sustainability, and reduced environmental impact, leading to the development of one-pot and green chemistry methods for quinazolinone synthesis. sifisheriessciences.com These principles are applicable to the synthesis of this compound.

One-Pot Syntheses: These strategies aim to combine multiple reaction steps into a single operation without isolating intermediates, saving time, solvents, and resources. A hypothetical one-pot synthesis for a related compound involves using a single Lewis acid catalyst for both a Friedel-Crafts acylation and a subsequent reduction, demonstrating the potential for telescoping reaction sequences. google.compatsnap.com For this compound, a one-pot approach could involve the in-situ generation of the acylated anthranilic acid followed by catalyst-driven cyclization and chlorination in a single vessel.

Green Chemistry Approaches: These methods focus on using less hazardous materials and processes. Key green strategies in quinazolinone synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter times compared to conventional heating. sifisheriessciences.comijarsct.co.in This technique has been successfully applied to the synthesis of various quinazolinone derivatives. researchgate.net

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents is a core principle of green chemistry. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES) have been employed in quinazolinone synthesis. tandfonline.comfrontiersin.orgresearchgate.net For example, a mixture of choline (B1196258) chloride and urea can act as a deep eutectic solvent for the synthesis of 3-substituted quinazolinones. tandfonline.com

Catalyst-Free or Metal-Free Reactions: Developing reactions that proceed efficiently without a catalyst or with a non-toxic, metal-free organocatalyst is highly desirable. researchgate.net Some syntheses of quinazolinones have been achieved using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and an oxidant under catalyst-free conditions. researchgate.net

Catalysis is crucial for enhancing the efficiency, selectivity, and sustainability of chemical syntheses. Various catalytic systems have been developed for the preparation of the quinazolinone scaffold.

Acid/Base Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and mineral acids are commonly used to catalyze the cyclization step. frontiersin.org A patented method for producing quinazolin-4-one derivatives utilizes a combination of acetic acid and a base as a catalytic system in the reaction of an anthranilic acid with formamide (B127407). google.com

Organocatalysis: The use of small organic molecules as catalysts has gained prominence as a green alternative to metal catalysts. frontiersin.org For the synthesis of quinazolinone derivatives, organocatalysts such as taurine (B1682933) and triethanolamine (B1662121) have been used to facilitate multicomponent reactions in aqueous media. frontiersin.org

Metal Catalysis: Transition metal catalysts, particularly copper and palladium, are effective in certain synthetic routes. A copper complex has been used to catalyze the synthesis of quinazolinones from 2-aminobenzamide (B116534) and methanol (B129727), with methanol serving as both a C1 source and a green solvent. researchgate.net

Precursor Selection and Design for Optimized Synthesis of this compound

The choice of starting materials is fundamental to the success of the synthesis, directly influencing the reaction pathway, yield, and purity of the final product. The synthesis of this compound relies on precursors that contain the pre-functionalized benzene (B151609) ring.

The most direct precursor for the core ring structure is 2-amino-6-bromobenzoic acid . This starting material already contains the bromine atom and the amino and carboxylic acid groups in the correct ortho-relationship required for cyclization into the quinazolinone system. The subsequent reaction steps introduce the remaining atoms of the heterocyclic ring and install the chloro and hydroxyl functionalities.

Alternative precursors could include the corresponding amide (2-amino-6-bromobenzamide ) or ester (methyl 2-amino-6-bromobenzoate ). The use of the benzamide (B126) derivative is common in syntheses that utilize reagents like formamide or orthoesters to complete the ring.

The table below outlines key precursors and the necessary reagents to construct the target molecule.

| Precursor | Reagent(s) for Cyclization/Functionalization | Intermediate Formed | Subsequent Steps |

| 2-Amino-6-bromobenzoic acid | 1. Urea, heat | 6-Bromoquinazoline-2,4(1H,3H)-dione | Chlorination (POCl₃) followed by selective hydrolysis |

| 2-Amino-6-bromobenzamide | 1. Phosgene or triphosgene | 6-Bromoquinazoline-2,4(1H,3H)-dione | Chlorination (POCl₃) followed by selective hydrolysis |

| 2-Amino-6-bromobenzamide | 1. Chloroformamidine hydrochloride | 2-Amino-5-bromoquinazolin-4(3H)-one | Diazotization (Sandmeyer reaction) to introduce the 2-chloro group |

| 6-Bromoisatoic anhydride | 1. Formamide, heat | 5-Bromoquinazolin-4(3H)-one | Chlorination at C2 (e.g., with POCl₃/PCl₅) |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For example, in a catalyzed multicomponent synthesis of related heterocyclic compounds, reaction conditions were systematically varied to find the optimal settings. researchgate.net A similar approach would be applied to the synthesis of this compound.

The following interactive table illustrates a hypothetical optimization study for a key cyclization or chlorination step, based on typical findings in the literature. researchgate.netresearchgate.net

This hypothetical data shows that the choice of catalyst and its loading (Entry 3 vs. 2) and the reaction temperature (Entry 3 vs. 6) have a significant impact on the product yield. The solvent also plays a crucial role (Entry 3 vs. 5). The reaction often fails to proceed without a catalyst (Entry 1).

Reactivity Profiling and Chemical Transformations of this compound

The chemical reactivity of this compound is dominated by the two halogen substituents, which serve as versatile handles for further molecular elaboration.

Reactions at the C2-Position: The 2-chloro group is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide variety of functional groups at this position. Common transformations include:

Amination: Reaction with primary or secondary amines (R¹R²NH) readily displaces the chloride to form 2-amino-5-bromoquinazolin-4-ol (B1384327) derivatives. This is one of the most common modifications of this scaffold.

Alkoxylation/Aryloxylation: Treatment with alkoxides (NaOR) or phenoxides (NaOAr) can introduce ether linkages.

Thiolation: Reaction with thiols (RSH) in the presence of a base yields 2-thioether derivatives.

Reactions at the C5-Position: The 5-bromo substituent is less reactive towards nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters (R-B(OR)₂) allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C5 position. This has been demonstrated for other brominated N-heterocycles, where optimization of the catalyst, ligand, and base is key to achieving high yields. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of amines to the C5 position, providing an alternative route to C-N bond formation.

Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst installs an alkyne moiety at the C5 position.

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to form a new carbon-carbon double bond at the C5 position.

The orthogonal reactivity of the 2-chloro and 5-bromo groups allows for selective and sequential functionalization, making this compound a valuable and versatile intermediate for building complex molecular architectures.

Nucleophilic Substitution Reactions at the Quinazoline Ring

The pyrimidine (B1678525) portion of the this compound scaffold is electron-deficient, making it susceptible to nucleophilic substitution reactions, particularly at the C2 and C4 positions. The presence of a chlorine atom at the C2 position provides a reactive site for the introduction of various functional groups.

The reactivity of haloquinazolines towards nucleophiles is well-documented, with the C4 position generally being more reactive than the C2 position in 2,4-dichloroquinazoline (B46505) systems. mdpi.com However, in this compound, the C4 position is occupied by a hydroxyl group (existing in tautomeric equilibrium with the quinazolinone form), leaving the C2-chloro substituent as the primary site for nucleophilic displacement.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, have become indispensable for the functionalization of heterocyclic compounds. The chlorine atom at the C2 position and the bromine atom at the C5 position of the title compound are both amenable to these transformations, allowing for the selective formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming C-C bonds by coupling the haloquinazoline with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.orglibretexts.org By carefully selecting the catalyst and reaction conditions, it is possible to selectively couple at either the C2-Cl or C5-Br position. Generally, the C-Br bond is more reactive than the C-Cl bond in Suzuki couplings. This allows for sequential functionalization, where the C5 position can be reacted first, followed by substitution at the C2 position. A variety of aryl and heteroaryl groups can be introduced, leading to a diverse range of derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a wide array of amino-substituted quinazolines. The reaction couples the haloquinazoline with a primary or secondary amine. Similar to the Suzuki coupling, the higher reactivity of the C-Br bond can be exploited for selective amination at the C5 position, followed by reaction at the C2 position.

The table below summarizes representative palladium-catalyzed coupling reactions on related halo-pyrimidine and quinazoline systems, illustrating the scope and utility of these methods.

| Entry | Aryl Halide Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid | Pd(PPh₃)₄ | C-C Coupled Product | mdpi.com |

| 2 | Heteroaryl Halides | Secondary Amines | Pd(OAc)₂ / Xantphos | C-N Coupled Product | acs.org |

| 3 | 4-chloroanisole | Phenylboronic Acid | Pd₂(dba)₃ / Calixarenylphosphine | C-C Coupled Product | researchgate.net |

| 4 | 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ / X-Phos | C-N Coupled Product | researchgate.net |

| 5 | Quinazolinone with C-5 Bromide | Nitrile (Cyanation) | Pd Catalyst | C-C Coupled Product | nih.gov |

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

Electrophilic aromatic substitution (EAS) on the benzene portion of the quinazoline ring allows for the introduction of additional functional groups, further diversifying the molecular scaffold. The regioselectivity of these reactions is governed by the electronic properties of the existing substituents: the bromo group at C5 and the fused pyrimidine ring.

The quinazoline ring system is generally electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. Theoretical studies and experimental evidence on related quinazoline systems suggest the order of reactivity for electrophilic substitution is typically C8 > C6 > C5 > C7. nih.gov The bromine atom at C5 is a deactivating group but directs incoming electrophiles to the ortho and para positions (C6 and C7, respectively, as C4 is part of the other ring and C5 is blocked). The interplay of these directing effects determines the final substitution pattern.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., -Br or -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions can be challenging on deactivated rings.

Halogenation and Dehalogenation Studies

The two halogen atoms on this compound offer opportunities for both further halogenation and selective dehalogenation.

Halogenation: As discussed under electrophilic aromatic substitution, further halogenation of the benzene ring is possible. The position of the new halogen atom would be directed by the existing substituents, likely favoring the C8 or C6 positions.

Dehalogenation: The selective removal of one or both halogen atoms can be a crucial step in a synthetic sequence. The difference in reactivity between the C-Br and C-Cl bonds can be exploited for selective dehalogenation. The carbon-bromine bond is generally weaker and more reactive than the carbon-chlorine bond.

Studies on the electroreductive dehalogenation of analogous compounds like 5-bromo-2-chlorobenzoic acid have shown that the C-Br bond is cleaved preferentially over the C-Cl bond. chemicalbook.com This suggests that this compound could be selectively debrominated at the C5 position under appropriate reducing conditions (e.g., catalytic hydrogenation with a specific catalyst, or electrochemical reduction) to yield 2-chloroquinazolin-4-ol. Subsequent, more forcing conditions could then be used to remove the chlorine atom at C2. Hydrolytic dehalogenation has also been observed in certain biological systems for related halobenzoates. nih.gov

| Reaction Type | Substrate Example | Key Finding | Reference |

| Reductive Dehalogenation | 5-Bromo-2-chlorobenzoic acid | Preferential cleavage of C-Br bond over C-Cl bond. | chemicalbook.com |

| Hydrolytic Dehalogenation | 4-Halobenzoates | Enzymatic removal of halogen to yield 4-hydroxybenzoate. | nih.gov |

| Dehydrohalogenation | Haloalkanes | Elimination reaction to form alkenes using alcoholic KOH. |

Cycloaddition Reactions and Heterocycle Annulation Strategies

Cycloaddition reactions are powerful methods for constructing new rings, and the quinazoline scaffold can participate in such transformations to create complex, fused heterocyclic systems. These strategies often involve the generation of a reactive intermediate which then undergoes annulation.

Diels-Alder Reaction: The [4+2] cycloaddition, or Diels-Alder reaction, can be employed to build a six-membered ring onto the quinazoline core. benthamdirect.comacs.org This could involve the quinazoline acting as either the diene or the dienophile, depending on its substitution pattern and the reaction partner. For instance, the benzene part of the quinazoline could potentially act as a diene, or a diene could be constructed on the pyrimidine ring for subsequent reaction with a dienophile. Quinones, which share structural similarities with parts of the quinazolinone system, are well-known dienophiles in Diels-Alder reactions. nih.gov

1,3-Dipolar Cycloaddition: This type of reaction is particularly useful for constructing five-membered heterocyclic rings. For example, a 2-chloroquinazoline (B1345744) can react with a hydrazide to form a hydrazinyl intermediate, which can then cyclize to form a fused nih.govnih.govnih.govtriazolo[4,3-c]quinazoline ring system. nih.govresearchgate.net This strategy allows for the annulation of a triazole ring onto the quinazoline framework, a common motif in pharmacologically active compounds. Other 1,3-dipoles can be used to generate a variety of other fused five-membered heterocycles. uni-frankfurt.de

Annulation via Ring Opening: More complex strategies can involve the thermal or photochemical opening of a fused ring to generate a reactive intermediate, such as an iminoketene, which then undergoes an intramolecular or intermolecular cycloaddition to form a new annulated system. nih.gov

The table below presents examples of cycloaddition and annulation strategies applied to quinazoline and related heterocyclic systems.

| Reaction Type | Substrate Type | Reactive Partner/Intermediate | Resulting Structure | Reference |

| [4+2] Cycloaddition | Pyrimidine o-Quinodimethane | Dienophiles (e.g., maleate) | Tetrahydroquinazoline derivatives | benthamdirect.com |

| 1,3-Dipolar Cycloaddition | 2-Chloro-4-hydrazinylquinazoline | Trifluoroacetic acid / POCl₃ | nih.govnih.govnih.govTriazolo[4,3-c]quinazoline | nih.gov |

| Ring Opening-Annulation | Anthra[1,2-d] benthamdirect.comnih.govnih.govtriazinone | Pyridines (Iminoketene intermediate) | Naphtho[2,3-H]pyrido[2,1-b]quinazoline | nih.gov |

| 1,3-Dipolar Cycloaddition | Propargyl-quinazoline | Azido-ribose | 1,2,3-Triazol-4-yl-quinazoline | uni-frankfurt.de |

Design and Synthesis of Analogues and Derivatives of 5 Bromo 2 Chloroquinazolin 4 Ol

Rational Design Principles for 5-Bromo-2-chloroquinazolin-4-ol Analogues

The rational design of analogues of this compound involves strategic modifications to the core structure and its substituents to optimize biological activity and other properties. This process often employs computational methods alongside chemical intuition.

Scaffold modification, or scaffold hopping, is a key strategy in drug discovery to identify novel core structures with improved properties. nih.gov Starting from the quinazoline (B50416) framework of this compound, medicinal chemists can explore related heterocyclic systems. For instance, replacing the quinazoline core with other bicyclic heteroaromatic systems like quinoline (B57606), quinoxaline, or even expanding or contracting the pyrimidine (B1678525) ring can lead to new chemical entities. researchgate.net

One notable approach is the transition from a quinoline to a quinazoline scaffold, which has been shown to improve biological activity and reduce toxicity in certain contexts. nih.gov For example, the nitrogen at position 3 in the quinazoline ring can be crucial for activity, making the quinazoline core preferable to isoquinoline (B145761) or naphthyridine systems in some inhibitor designs. nih.gov Such modifications alter the spatial arrangement of substituents and the electronic properties of the molecule, potentially leading to new interactions with biological targets.

Varying the substituents on the quinazoline ring is a fundamental approach to fine-tuning the molecule's properties. The existing bromine at C5 and chlorine at C2 are particularly important handles for modification. Structure-activity relationship studies on various quinazolinone derivatives have shown that the nature and position of substituents significantly influence their biological effects. nih.gov

For instance, the presence of a halogen at the 6-position (analogous to the 5-bromo position in the title compound) has been shown to enhance the anticancer effects of some quinazoline derivatives. nih.gov The introduction of different groups can modulate factors such as:

Lipophilicity: Affecting cell membrane permeability.

Electronic Properties: Altering the reactivity and binding capabilities of the molecule.

Steric Bulk: Influencing the fit within a biological target's binding site.

The table below illustrates potential variations based on the core structure.

| Position | Original Substituent | Potential Variations | Rationale for Variation |

| C2 | Chlorine | Amino groups, Alkyl/Aryl groups, Thiol groups | Introduce new hydrogen bonding or hydrophobic interactions. nih.gov |

| C5 | Bromine | Other halogens (F, Cl), Alkyl groups, Methoxy groups | Modulate electronic effects and steric bulk. mdpi.com |

| C4 | Hydroxyl (-OH) | Alkoxy, Amino, Substituted anilino groups | Explore different interactions at the binding site; often a key position for activity. nih.gov |

Synthetic Methodologies for Diversification of this compound

The diversification of this compound relies on a rich portfolio of synthetic reactions that can selectively target its functional groups. The compound exists in tautomeric equilibrium with 5-bromo-2-chloroquinazolin-4(3H)-one, and this reactivity is central to its chemical transformations.

The two halogen atoms on the quinazoline ring have differential reactivity, which can be exploited for selective functionalization. Generally, in transition metal-catalyzed cross-coupling reactions, the order of reactivity for carbon-halogen bonds is C-I > C-Br >> C-Cl. nih.gov This allows for selective reactions at the C5-Br bond while leaving the C2-Cl bond intact.

However, the C2-Cl bond in the quinazoline ring is activated by the adjacent nitrogen atom, enhancing its reactivity towards nucleophilic substitution. nih.gov This allows for a range of diversification strategies.

Common reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the bromo-substituent with various boronic acids or esters, introducing new aryl or heteroaryl groups. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide variety of amine-based substituents at the halogenated positions.

Nucleophilic Aromatic Substitution (SNAr): The activated C2-Cl bond can readily react with nucleophiles like amines, alcohols, and thiols to yield diverse derivatives.

The following table summarizes synthetic approaches for halogen functionalization.

| Reaction Type | Target Position | Reagents/Catalysts | Introduced Moiety |

| Suzuki-Miyaura Coupling | C5-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl/Heteroaryl groups mdpi.com |

| Nucleophilic Substitution | C2-Cl | Amines (R-NH₂), Thiols (R-SH) | Amino or Thioether side chains nih.gov |

| Cyanation | C2-Cl | Metal cyanides (e.g., KCN, Zn(CN)₂) | Cyano group nih.gov |

The hydroxyl group at the C4 position, or more accurately, the N3-H and C4-carbonyl of the tautomeric 5-bromo-2-chloroquinazolin-4(3H)-one, is a prime site for introducing diversity.

N-Alkylation/Arylation: The nitrogen at the 3-position can be alkylated or arylated using various alkyl halides or aryl halides under basic conditions. This modification can significantly impact the molecule's steric and electronic profile. nih.gov

O-Alkylation: While N-alkylation is more common for the quinazolin-4(3H)-one tautomer, O-alkylation of the quinazolin-4-ol form can be achieved under specific conditions to introduce alkoxy side chains. nih.gov

Conversion to 4-Chloroquinazoline: A common and powerful strategy involves converting the 4-oxo group to a 4-chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This highly reactive 4-chloro intermediate can then be substituted with a vast array of nucleophiles, particularly amines, to generate 4-aminoquinazoline derivatives, a class that includes several important therapeutic agents. nih.gov

Building upon the functionalization strategies described above, a wide variety of side chains and heterocyclic rings can be appended to the this compound core. For example, pyrazole (B372694) carbamide derivatives have been attached to the quinazolinone scaffold to create novel compounds with specific biological activities. mdpi.com

The synthetic workflow often involves a multi-step process:

Initial Functionalization: Selective reaction at the C2, C4, or C5 position.

Linker Introduction: Attachment of a linker or spacer molecule to the newly introduced functional group.

Heterocycle Attachment: Coupling a desired heterocyclic moiety to the end of the linker.

This modular approach allows for the systematic construction of large libraries of complex analogues for biological screening. For example, a Suzuki coupling at C5 could introduce a phenyl ring, which could then be further functionalized. Simultaneously, the C2-Cl could be displaced by an amine, which could be part of a larger heterocyclic system. nih.gov

Combinatorial and Parallel Synthesis Approaches for Derivative Library Generation

The generation of chemical libraries through combinatorial and parallel synthesis has become a cornerstone of modern drug discovery and materials science. These high-throughput techniques enable the rapid synthesis of a multitude of structurally related compounds from a common scaffold. The this compound core is an ideal starting point for such synthetic endeavors due to its multiple reactive sites, which allow for systematic structural diversification. Specifically, the chloro-substituent at the C2-position and the bromo-substituent at the C5-position serve as versatile handles for introducing a wide array of chemical moieties, thereby facilitating the creation of large and diverse derivative libraries.

Diversification at the C2-Position via Parallel Synthesis

The chlorine atom at the C2-position of the quinazolinone ring is highly susceptible to nucleophilic aromatic substitution, making it a prime target for diversification in a parallel synthesis format. This approach involves the reaction of this compound with a library of nucleophiles in separate reaction vessels, often in a multi-well plate format. This allows for the simultaneous synthesis of a large number of derivatives under identical or systematically varied reaction conditions.

A common and effective method for this diversification is the use of microwave-assisted synthesis, which significantly accelerates reaction times and often improves yields. nih.govnih.gov The reaction of this compound with a variety of amines, for instance, can be carried out in a parallel synthesizer to produce a library of 2-amino-5-bromoquinazolin-4-ol (B1384327) derivatives. The general reaction scheme involves heating the starting material with a diverse set of primary or secondary amines in a suitable solvent, such as isopropanol (B130326) or dimethylformamide (DMF).

The scope of this transformation is broad, allowing for the introduction of a wide range of functional groups and structural motifs at the C2-position. This enables a systematic exploration of the structure-activity relationship (SAR) for a given biological target. Below is an interactive data table illustrating a hypothetical library of C2-substituted derivatives that could be generated from this compound based on established synthetic protocols for related quinazolinones.

| Entry | Amine Nucleophile | Resulting C2-Substituent | Amine Type |

|---|---|---|---|

| 1 | Propylamine | -NH(CH2)2CH3 | Aliphatic |

| 2 | Cyclohexylamine | -NH-c-C6H11 | Aliphatic |

| 3 | Aniline (B41778) | -NH-Ph | Aromatic |

| 4 | 4-Fluoroaniline | -NH-C6H4-4-F | Aromatic |

| 5 | Piperidine | Heterocyclic | |

| 6 | Morpholine | Heterocyclic |

Diversification at the C5-Position through Combinatorial Chemistry

The bromine atom at the C5-position offers another strategic point for diversification, which can be exploited using transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is a powerful tool for forming carbon-nitrogen bonds and can be readily applied in a combinatorial fashion to generate libraries of 5-amino-quinazolinone derivatives. nih.gov

In a combinatorial approach, a library of amines can be reacted with this compound (or a C2-diversified derivative) in the presence of a palladium catalyst and a suitable ligand, such as Xantphos. nih.gov This allows for the introduction of a second dimension of diversity into the quinazolinone scaffold. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this an ideal method for library synthesis.

The following interactive data table illustrates a hypothetical library of C5-substituted derivatives that could be generated from a 5-bromo-quinazolinone precursor, showcasing the versatility of this approach.

| Entry | Amine Reactant | Resulting C5-Substituent | Amine Type |

|---|---|---|---|

| 1 | Benzylamine | -NHCH2Ph | Primary |

| 2 | 2-Aminoethanol | -NHCH2CH2OH | Primary |

| 3 | Dimethylamine | -N(CH3)2 | Secondary |

| 4 | Pyrrolidine | Secondary |

By combining parallel synthesis at the C2-position with combinatorial diversification at the C5-position, it is possible to generate vast and complex libraries of this compound derivatives. This "two-dimensional" combinatorial approach allows for a comprehensive exploration of the chemical space around the quinazolinone scaffold, significantly increasing the probability of identifying novel compounds with desired biological or material properties. The modular nature of these synthetic strategies makes them highly amenable to automation, further enhancing the efficiency of library generation.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined. For 5-Bromo-2-chloroquinazolin-4-ol, which exists in the more stable 4(3H)-quinazolone tautomeric form, specific NMR techniques are employed to probe its structure.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The aromatic protons on the benzene (B151609) ring of this compound are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. libretexts.orglibretexts.org The electron-withdrawing effects of the bromine and chlorine atoms, as well as the carbonyl and imine functionalities, will further influence these chemical shifts. youtube.com The proton on the nitrogen atom (N-H) is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~7.8 | Doublet of doublets (dd) | J(H6,H7) ≈ 8.5, J(H6,H8) ≈ 1.5 |

| H-7 | ~7.4 | Triplet of doublets (td) | J(H7,H6) ≈ 8.5, J(H7,H8) ≈ 7.5, J(H7,N-H) ≈ 1.0 |

| H-8 | ~7.9 | Doublet of doublets (dd) | J(H8,H7) ≈ 7.5, J(H8,H6) ≈ 1.5 |

| N³-H | ~12.5 | Broad Singlet (br s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon signals for this compound are expected across a broad range. The carbonyl carbon (C-4) will be significantly downfield (δ > 160 ppm), while the carbon bearing the chlorine (C-2) will also be downfield. The carbon attached to the bromine (C-5) will be influenced by the heavy atom effect. Aromatic carbons typically resonate between δ 120-150 ppm. libretexts.orglibretexts.org

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-4 | ~162 |

| C-4a | ~122 |

| C-5 | ~118 |

| C-6 | ~136 |

| C-7 | ~127 |

| C-8 | ~128 |

| C-8a | ~148 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. sdsu.edu For this compound, strong cross-peaks would be expected between H-6 and H-7, and between H-7 and H-8, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would allow for the definitive assignment of the protonated aromatic carbons (C-6, C-7, and C-8) by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu Key HMBC correlations would be expected from the N-H proton to C-2, C-4, and C-8a, and from the aromatic protons to neighboring carbons, which would be crucial in assembling the quinazolinone ring system and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For a planar molecule like this, NOESY can help to confirm spatial relationships, for instance, between the N-H proton and the H-8 proton.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. researchgate.net For this compound (C₈H₄BrClN₂O), the expected exact masses for the most abundant isotopic combination ([M+H]⁺ with ⁷⁹Br and ³⁵Cl) and other isotopic variants can be calculated with high precision.

Predicted HRMS Data for this compound:

| Ion | Calculated m/z |

| [C₈H₄⁷⁹Br³⁵ClN₂O + H]⁺ | 258.9328 |

| [C₈H₄⁸¹Br³⁵ClN₂O + H]⁺ | 260.9307 |

| [C₈H₄⁷⁹Br³⁷ClN₂O + H]⁺ | 260.9298 |

| [C₈H₄⁸¹Br³⁷ClN₂O + H]⁺ | 262.9278 |

Note: These are calculated exact masses.

The presence of bromine and chlorine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. ucalgary.calibretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. ucalgary.ca The combination of these two halogens will produce a distinctive cluster of peaks for the molecular ion, with the M, M+2, and M+4 peaks being the most prominent. This unique pattern serves as a definitive confirmation of the presence of one bromine and one chlorine atom in the molecule. nist.govresearchgate.net Common fragmentation pathways for quinazolinones involve the loss of CO and subsequent ring fissions, which would be observed in the MS/MS spectrum. nih.govnih.gov

Fragmentation Pathway Elucidation

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. The fragmentation pattern of this compound, while not extensively documented, can be predicted based on studies of analogous halogenated quinazolinones.

Upon electron impact, the molecule is expected to form a molecular ion peak [M]•+. Due to the presence of bromine and chlorine, this peak will be accompanied by characteristic isotopic peaks. Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, while chlorine has 35Cl and 37Cl isotopes in a roughly 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion.

The fragmentation of the quinazolinone core is well-documented. For instance, studies on 3-Amino-6-chloro-2-methyl-quinazolin-4(3H)-one have shown characteristic fragmentation patterns involving the loss of small molecules and radicals. sciencepublishinggroup.comresearchgate.net A plausible fragmentation pathway for this compound would likely involve:

Initial loss of CO: A retro-Diels-Alder reaction is common for quinazolinones, leading to the expulsion of a carbon monoxide molecule.

Loss of halogens: Cleavage of the C-Br and C-Cl bonds is also a probable fragmentation pathway. libretexts.org

Sequential fragmentation: Further fragmentation of the resulting ions can lead to the loss of HCN or other small fragments, which is a characteristic fragmentation route for quinoline (B57606) and its derivatives. rsc.org

The study of fragmentation patterns of related compounds, such as chloroquinoline derivatives, further supports the likelihood of these pathways. nih.gov A detailed analysis of the mass-to-charge ratios (m/z) of the fragment ions allows for the reconstruction of the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural features.

Based on data from analogous quinazolinone derivatives, the following key absorptions can be anticipated nih.govmdpi.com:

O-H Stretching: A broad absorption band is expected in the region of 3400-3200 cm-1, characteristic of the hydroxyl group, which may be involved in intermolecular hydrogen bonding. nih.gov

N-H Stretching: In the solid state, the tautomeric equilibrium may favor the quinazolin-4-one form, which would show an N-H stretching vibration in a similar region to the O-H stretch.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group of the quinazolinone ring, is expected around 1680-1660 cm-1. youtube.com

C=N and C=C Stretching: The aromatic quinazoline (B50416) ring system will show a series of bands in the 1620-1450 cm-1 region, corresponding to C=N and C=C stretching vibrations. nih.gov

C-Br and C-Cl Stretching: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region of the spectrum, typically below 800 cm-1.

The table below summarizes the expected IR absorption bands for this compound based on data from similar compounds. mdpi.commdpi.com

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3400 - 3200 (broad) |

| C=O (amide) | 1680 - 1660 (strong) |

| C=N/C=C (aromatic) | 1620 - 1450 |

| C-Cl | 800 - 600 |

| C-Br | 700 - 500 |

These characteristic bands provide a spectroscopic fingerprint for the identification and confirmation of the this compound structure.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Analogues

Studies on various quinazolinone derivatives have revealed that the quinazolinone ring system is generally planar. nih.govnih.govresearchgate.net The crystal packing is often dominated by hydrogen bonding interactions, particularly involving the hydroxyl or amide groups, and π-π stacking interactions between the aromatic rings. nih.gov

For this compound, it is anticipated that the hydroxyl group would participate in hydrogen bonding, potentially forming dimers or extended networks in the crystal lattice. The presence of the bulky bromine and chlorine atoms would also influence the crystal packing, potentially leading to halogen bonding interactions.

The crystallographic data for a related bromo-substituted quinazolinone derivative is presented below to illustrate typical unit cell parameters.

| Parameter | Example Value for an Analogue |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~14.5 |

| β (°) | ~105 |

The precise arrangement of molecules in the solid state would be crucial for understanding its physical properties and for computational modeling studies.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques for these purposes.

HPLC is the method of choice for the purity determination of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable for this analysis.

A typical HPLC method for a quinazolinone derivative would involve nih.govresearchgate.netnih.gov:

Column: A C18 or C8 stationary phase is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often employed.

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, likely around 254 nm or 300 nm, would be appropriate. nih.gov

The following table outlines a hypothetical HPLC method for the purity assessment of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of this compound from potential starting materials, by-products, and degradation products, enabling accurate quantification of its purity.

Due to its low volatility, this compound cannot be directly analyzed by GC-MS. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds containing hydroxyl and amide groups. nih.govsigmaaldrich.comyoutube.com

The derivatization would involve reacting this compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov

The resulting TMS-ether derivative would be sufficiently volatile for GC-MS analysis. The GC-MS method would then provide both retention time data for quantification and mass spectral data for structural confirmation.

The GC-MS analysis of the derivatized compound would typically involve:

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-1ms.

Carrier Gas: Helium at a constant flow rate.

Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure good separation.

MS Detection: Electron impact ionization followed by a quadrupole or ion trap mass analyzer.

The mass spectrum of the TMS derivative would show a molecular ion peak corresponding to the derivatized compound and characteristic fragment ions, such as the loss of a methyl group from the TMS moiety. This technique is particularly useful for identifying and quantifying trace impurities that may not be detectable by other methods.

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 2 Chloroquinazolin 4 Ol and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. These methods provide detailed information about electronic structure, which is crucial for understanding reactivity and reaction mechanisms.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for studying the mechanisms of chemical reactions. For quinazolinone derivatives, DFT has been employed to investigate reaction pathways, transition states, and the influence of substituents on reactivity.

For instance, in the synthesis of novel quinazolinone derivatives, DFT calculations can help to understand the regioselectivity and stereoselectivity of reactions. Studies on related heterocyclic systems have used DFT to model the cyclization steps, identifying the most energetically favorable pathways. nih.gov The M06-2X functional with a suitable basis set like def2-TZVP is often used for such mechanistic investigations in solution, employing a solvation model like SMD. nih.gov

A common application is in the study of N-centered radical cyclizations to form related heterocyclic structures, where DFT can predict whether a 5-exo-trig or 6-endo-trig cyclization is preferred by calculating the activation free energies of the respective transition states. nih.gov

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are crucial for accurate conformational analysis and the determination of molecular energetics. For flexible molecules like some quinazolinone derivatives, understanding the conformational landscape is key to predicting their biological activity.

Conformational analysis of quinazolinone analogues has been performed to understand the spatial arrangement of substituents, which is critical for their interaction with biological targets. bldpharm.com While extensive ab initio studies specifically on 5-Bromo-2-chloroquinazolin-4-ol are not documented, the methodologies applied to similar structures, such as 2-thieno-4(3H)-quinazolinone analogs, involve geometric optimization and energy calculations to identify the most stable conformers. bldpharm.com

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy and distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor.

For quinazolinone derivatives, FMO analysis helps in understanding their reactivity in various chemical reactions, including cycloadditions and nucleophilic substitutions. nih.govchemicalbook.com The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller energy gap generally implies higher reactivity. bldpharm.com DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine the HOMO and LUMO energies of quinazolinone C-nucleoside derivatives, providing insights into their reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Quinazolinone Analogues

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Hydrazo glucosyl quinazolinone 3b (open chain) | - | - | 0.17094 | nih.gov |

| Hydrazo glucosyl quinazolinone 3b (cyclic form) | - | - | 0.16798 | nih.gov |

| Hydrazone 2 | - | - | 4.690 | nih.gov |

| Glucose | - | - | 6.400 | nih.gov |

Note: The table presents data for illustrative quinazolinone analogues due to the lack of specific data for this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide valuable insights into the conformational flexibility of molecules and their interactions with the surrounding solvent environment.

For quinazolinone derivatives, MD simulations have been instrumental in understanding their behavior in biological systems. researchgate.netnih.gov These simulations can reveal the stability of ligand-receptor complexes and the dynamic nature of their interactions. For example, MD simulations of quinazolinone derivatives targeting the epidermal growth factor receptor (EGFR) have been used to assess the stability of the binding pose and the intramolecular interactions over time. nih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to understand the conformational stability of the ligand and the flexibility of the protein's binding pocket. bldpharm.com

In Silico Screening and Virtual Ligand Design Strategies

In silico screening and virtual ligand design are computational techniques used to identify and design new drug candidates. These methods involve the use of computer models to screen large libraries of compounds for their potential to bind to a biological target.

The quinazolinone scaffold has been the focus of numerous in silico screening campaigns to discover inhibitors of various enzymes, such as PARP1, STAT3, and COX-2. researchgate.netcsfarmacie.cznih.gov These studies often employ molecular docking to predict the binding modes and affinities of the compounds. For instance, a study on quinazolinone derivatives as PARP1 and STAT3 dual inhibitors used the Glide module for docking and the Prime MM-GBSA module to calculate binding free energies. researchgate.net

Virtual ligand design strategies often involve modifying a known active scaffold to improve its potency and selectivity. This can include scaffold hopping, where the core structure is replaced with a new one while maintaining similar biological activity. For the design of novel quinazolinone derivatives, computational approaches can help in selecting appropriate substituents to enhance interactions with the target protein. csfarmacie.cz

Table 2: Example of In Silico Screening Data for Quinazolinone Analogues as PARP1 Inhibitors

| Compound | Glide Score (kcal/mol) | Binding Free Energy (MM-GBSA) (kcal/mol) | Key Interactions | Reference |

| Derivative 1f | High | Substantial | - | researchgate.net |

| Derivative 2l | -82.521 | - | H-bonds with Try640, Try657; Pi-Pi with Try640 | researchgate.net |

| Derivative 3g | -82.364 | - | H-bonds with Try640, Try657; Pi-Pi with Try640 | researchgate.net |

| Derivative 3h | -82.022 | - | H-bonds with Try640, Try657; Pi-Pi with Try640 | researchgate.net |

Note: This table presents illustrative data for quinazolinone analogues from a specific study and is not directly representative of this compound.

Prediction of Spectroscopic Parameters via Quantum Chemical Approaches

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for the structural characterization of newly synthesized compounds. Methods like DFT are commonly used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).

For halogenated quinazolinone derivatives, computational prediction of spectroscopic data can aid in their identification and structural confirmation. For example, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been used to compute the vibrational frequencies of quinazoline (B50416) derivatives, which were then compared with experimental FTIR spectra. The accuracy of these predictions allows for a detailed assignment of the experimental spectra. Furthermore, quantum chemical methods can predict NMR chemical shifts (¹H and ¹³C), which are crucial for confirming the substitution pattern on the quinazolinone ring.

Theoretical Mechanistic Studies of Synthetic Pathways and Transformations

The synthesis of quinazolinone scaffolds and their analogues has been a subject of extensive research, leading to the development of numerous synthetic strategies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of these reactions, providing insights into reaction pathways, transition states, and the factors governing selectivity. While specific theoretical studies on the synthesis of this compound are not extensively documented in publicly available literature, the general mechanistic principles of quinazolinone formation from common precursors like anthranilic acids and their derivatives are well-established and can be extrapolated to this specific compound.

A plausible and widely utilized synthetic route to quinazolin-4-ones involves the cyclization of N-acylanthranilic acid derivatives or the reaction of anthranilamides with various reagents. For this compound, a logical precursor would be 5-bromoanthranilic acid. The synthesis could conceptually proceed through several key transformations, each amenable to theoretical investigation.

One common approach involves the reaction of an appropriately substituted anthranilamide with a reagent that provides the C2 carbon and the chloro substituent. For instance, the reaction of 2-amino-5-bromobenzamide (B60110) with a source of the carbonyl group and chlorine is a potential pathway. Theoretical studies can be employed to model the reaction coordinates of such transformations.

A key mechanistic step in many quinazolinone syntheses is the intramolecular cyclization. For example, the cyclization of a 2-acylamino-5-bromobenzamide intermediate would be a critical step. DFT calculations can be used to determine the activation energy barrier for this cyclization, comparing it with potential side reactions to understand the feasibility and efficiency of the desired transformation. The transition state geometry for the intramolecular nucleophilic attack of the amino group onto the carbonyl carbon can be located and characterized.

Furthermore, computational studies can investigate the role of catalysts in these synthetic pathways. Acid or base catalysis is often employed to facilitate the cyclization and dehydration steps. Theoretical models can incorporate explicit catalyst molecules or continuum solvent models to simulate the reaction environment and quantify the reduction in activation barriers provided by the catalyst. For instance, in an acid-catalyzed cyclization, the protonation of the carbonyl oxygen of the amide group would be the initial step, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aniline (B41778) nitrogen. DFT can model this protonation and the subsequent cyclization and dehydration steps.

The tautomerism of the final product, this compound, which can exist in keto-enol and other tautomeric forms, can also be investigated using computational methods. By calculating the relative energies of the different tautomers, the most stable form in the gas phase and in different solvents can be predicted. This is crucial for understanding its chemical reactivity and potential biological activity.

Table of Plausible Intermediates and Transition States in the Synthesis of this compound:

| Structure Name | Role in Synthesis | Information Obtainable from Theoretical Studies |

| 5-Bromoanthranilic acid | Starting Material | Ground state geometry, electronic properties (HOMO-LUMO gap), reactivity indices. |

| 2-Amino-5-bromobenzamide | Key Intermediate | Relative stability compared to isomers, rotational barriers of the amide group. |

| N-(2-carbamoyl-4-bromophenyl)-2-chloroacetamide | Acylated Intermediate | Conformational analysis, intramolecular hydrogen bonding possibilities. |

| Cyclization Transition State | Transition State | Geometry of the forming ring, activation energy barrier for cyclization. |

| Dihydroquinazolinone Intermediate | Reaction Intermediate | Relative stability, subsequent dehydration pathway and energetics. |

In the absence of direct experimental mechanistic studies for the synthesis of this compound, computational chemistry provides a robust framework for proposing and evaluating plausible reaction pathways. By analogy to the well-studied mechanisms of quinazolinone formation, theoretical investigations can shed light on the thermodynamics and kinetics of the key steps, including acylation, cyclization, and dehydration, thereby guiding the optimization of synthetic protocols for this and related halogenated quinazolinone derivatives.

Investigation of Biological Activities and Mechanisms of Action for 5 Bromo 2 Chloroquinazolin 4 Ol and Its Derivatives

In Vitro Biological Activity Screening Methodologies

The initial characterization of the biological effects of 5-Bromo-2-chloroquinazolin-4-ol and its derivatives relies on a range of in vitro assays. These controlled experiments assess the compound's impact on isolated biological components and cellular functions.

Enzyme assays are crucial for determining if a compound can alter the activity of specific enzymes, which are key regulators of many bodily processes. These assays measure the rate of an enzymatic reaction with and without the test compound. Quinazoline (B50416) derivatives are known to interact with various enzymes. For example, compounds with a similar quinazolinone core have been identified as inhibitors of enzymes like cyclin-dependent kinase 5 (CDK5) and epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov

Table 1: Examples of Enzyme Assays for Quinazoline Derivatives

| Enzyme Target | Assay Principle | Potential Effect of this compound Derivatives |

| Kinases (e.g., EGFR, AKT, CDK5) | Measurement of ATP consumption or phosphorylation of a substrate. | Inhibition of kinase activity, which can block downstream signaling pathways involved in cell growth and survival. nih.govnih.govnih.gov |

| Dihydrofolate Reductase (DHFR) | Measurement of the conversion of dihydrofolate to tetrahydrofolate. | Inhibition of DHFR, which is crucial for nucleotide synthesis and can halt cell proliferation. researchgate.net |

These assays investigate whether a compound can attach to and alter the function of cellular receptors. Through techniques like competitive binding assays with radiolabeled ligands, researchers can measure how strongly a compound binds to a receptor and determine if it activates (agonist) or blocks (antagonist) the receptor's function. The quinazoline structure is a known component of molecules that target various receptors.

Cell-based assays offer a broader understanding of a compound's biological impact by observing its effects on whole cells. These phenotypic screens can uncover a compound's ability to influence complex cellular behaviors.

Proliferation Assays: Assays like the MTT or sulforhodamine B (SRB) assays are used to measure the number of living cells after treatment with a compound and are fundamental in identifying potential anti-cancer agents. nih.govacs.org Numerous quinazoline derivatives have shown strong anti-proliferative effects against various cancer cell lines. nih.govvnu.edu.vn

Migration Assays: Techniques such as the wound-healing or transwell migration assay help to evaluate a compound's capacity to inhibit cell movement, a critical process in cancer metastasis.

Apoptosis Induction: Triggering programmed cell death, or apoptosis, is a key characteristic of many anti-cancer drugs. Assays measuring the activation of caspases or using methods like Annexin V staining can confirm if a compound initiates this process.

Cellular Differentiation: Some compounds can prompt cells to develop into more specialized types. This can be evaluated by observing changes in cell shape and measuring the levels of proteins that are specific to differentiated cells.

Table 2: Common Cell-Based Phenotypic Assays

| Assay Type | Principle | Biological Process Investigated | Potential Outcome with this compound Derivatives |

| Proliferation Assay (MTT) | Measures the metabolic activity of living cells. nih.govacs.org | Cell growth and division. | A decrease in metabolic activity, suggesting the compound is cytotoxic or cytostatic. |

| Wound-Healing Assay | A scratch is made in a layer of cells, and the rate at which the cells close the gap is measured. | Cell migration. | Slower closure of the "wound" compared to untreated cells, indicating inhibition of migration. |

| Annexin V Staining | Detects a molecule (phosphatidylserine) that moves to the outer surface of the cell membrane during the early stages of apoptosis. | Programmed cell death. | An increase in the number of cells stained with Annexin V, indicating the induction of apoptosis. |

Reporter gene assays are a valuable tool for determining if a compound influences a particular signaling pathway. In this method, the regulatory DNA sequence of a gene of interest is connected to a "reporter" gene that produces an easily measurable signal, such as light (luciferase) or a color change. If the compound affects the signaling pathway, the amount of reporter signal will change, indicating pathway modulation. This allows for the screening of many compounds to find those that affect specific pathways.

Molecular Target Identification and Validation Approaches

After a compound demonstrates significant biological activity in phenotypic screens, the next crucial step is to identify its specific molecular target(s). Understanding the target is vital for elucidating the mechanism of action and for guiding further drug development.

Affinity-based proteomics is a powerful method for identifying the direct binding partners of a small molecule within a complex mixture of proteins, such as a cell lysate. This technique generally involves attaching the compound of interest to a solid support, like microscopic beads. These beads are then mixed with a protein solution. Proteins that bind to the compound are captured and can then be identified using mass spectrometry. This approach can directly reveal the molecular targets of a bioactive compound. Another strategy involves inverse virtual screening, where the compound is computationally docked against a large library of protein structures to predict potential targets. acs.org

Genetic Perturbation Studies (e.g., RNAi, CRISPR) for Target Validation

While specific genetic perturbation studies directly investigating this compound are not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been the subject of such research to validate their biological targets. Techniques like RNA interference (RNAi) and CRISPR-Cas9 gene editing are invaluable tools for elucidating the specific genes and proteins that these compounds interact with to exert their effects. nih.govresearchgate.net

For instance, in studies involving other kinase-inhibiting quinazolines, RNAi has been employed to silence the expression of specific kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov The rationale behind these experiments is that if a quinazoline derivative's cytotoxic effect is diminished in cells where its target kinase has been knocked down, it provides strong evidence that the compound's mechanism of action is indeed through the inhibition of that particular kinase.

Similarly, the CRISPR-Cas9 system offers a more precise and permanent way to knockout genes of interest. researchgate.netnih.gov This technology can be used to create cell lines that are deficient in a specific protein. By comparing the response of these knockout cells to the parent cell line when treated with a quinazoline derivative, researchers can confirm the protein's role as the primary target. While the direct application of these techniques to this compound is yet to be reported, they represent a critical next step in unequivocally validating its molecular targets.

Biochemical Target Engagement Assays in Cell Lysates and Live Cells

To confirm that a compound binds to its intended target within a complex biological system, researchers employ biochemical target engagement assays. These assays can be performed on isolated proteins, in cell lysates, or within living cells. For quinazoline derivatives, which often target protein kinases, a variety of assays are utilized.

One common approach is the use of enzymatic assays with purified kinases. These assays measure the ability of a compound to inhibit the kinase's activity, often by quantifying the phosphorylation of a substrate. This provides a direct measure of the compound's potency and can be used to determine key parameters like the half-maximal inhibitory concentration (IC50). nih.gov

In a cellular context, techniques such as the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound to it. By treating live cells or cell lysates with the compound and then heating them to various temperatures, researchers can assess target engagement by measuring the amount of soluble protein remaining.

Phenotypic Rescue Experiments for Target Confirmation

Phenotypic rescue experiments serve as a powerful tool to confirm the specific mechanism of action of a drug and to understand the basis of drug resistance. In the context of this compound and its derivatives, such experiments would typically involve counteracting the effects of the compound by manipulating the target or downstream signaling pathways.

For example, if a quinazoline derivative is shown to inhibit a specific kinase, overexpressing a drug-resistant mutant of that kinase in cancer cells could potentially rescue them from the compound's cytotoxic effects. If the cells with the mutant kinase survive and proliferate despite the presence of the compound, it strongly suggests that the kinase is the primary target. researchgate.net

Conversely, if a compound's efficacy is hindered by the activation of a bypass signaling pathway, a phenotypic rescue could be achieved by inhibiting a key component of that alternative pathway. This would restore the sensitivity of the cancer cells to the quinazoline derivative. While specific phenotypic rescue experiments for this compound have not been detailed in the literature, this experimental strategy is fundamental to the preclinical validation of targeted cancer therapies. researchgate.net

Mechanistic Studies at the Molecular and Cellular Level

The anticancer effects of quinazoline derivatives are often rooted in their ability to modulate critical cellular processes. Extensive research into this class of compounds has shed light on their influence on signaling pathways, protein-ligand interactions, cell cycle progression, and apoptosis.

Elucidation of Specific Signaling Pathway Modulation

A significant body of evidence points to the modulation of key signaling pathways as a primary mechanism of action for many quinazoline derivatives. The most well-documented of these is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.govnih.govnih.gov EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream events promoting cell proliferation, survival, and migration. nih.govnih.gov Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime therapeutic target. nih.govnih.gov

Quinazoline derivatives, including those with bromo-substitutions, have been shown to act as EGFR inhibitors. nih.govresearchgate.net By binding to the ATP-binding site of the EGFR kinase domain, these compounds prevent its activation and subsequent downstream signaling through pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation. nih.govnih.gov Some quinazoline derivatives have also been found to inhibit other receptor tyrosine kinases, such as VEGFR, which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

Analysis of Protein-Ligand Interaction Dynamics

Molecular docking studies have been instrumental in visualizing the interaction between quinazoline derivatives and their protein targets at the atomic level. nih.govresearchgate.netnih.gov For EGFR inhibitors, these studies consistently show that the quinazoline scaffold fits snugly into the ATP-binding pocket of the kinase domain. researchgate.net

The nitrogen atoms in the quinazoline ring often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as methionine. The substituents on the quinazoline core, including the bromo and chloro groups, play a significant role in defining the binding affinity and selectivity of the compound. For instance, the bromo group can form halogen bonds or engage in hydrophobic interactions within the binding site, thereby enhancing the potency of the inhibitor. nih.gov These computational models, combined with experimental data, provide a detailed understanding of the structure-activity relationships that govern the efficacy of these compounds.

Cell Cycle Perturbation and Apoptosis Pathway Analysis

A hallmark of many anticancer agents is their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. Quinazoline derivatives have been shown to exert their cytotoxic effects through these mechanisms. nih.govmdpi.com

Cell Cycle Arrest: Numerous studies have demonstrated that quinazoline derivatives can cause cancer cells to arrest at specific phases of the cell cycle. nih.govmdpi.comnih.gov The most commonly observed points of arrest are the G2/M phase, which precedes mitosis, and the G0/G1 phase, the resting and initial growth phase. nih.govmdpi.com By halting the cell cycle, these compounds prevent cancer cells from dividing and proliferating. For example, some 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivatives have been shown to induce G2/M-phase cell cycle arrest. mdpi.com

Induction of Apoptosis: The ultimate fate of cancer cells treated with effective chemotherapeutic agents is often apoptosis. Quinazoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govfrontiersin.orgnih.gov

The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. nih.govfrontiersin.org Studies on quinazolinedione derivatives have shown an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2, tipping the balance towards cell death. nih.gov The activation of key executioner caspases, such as caspase-3 and caspase-9, is a common finding in cells treated with these compounds. nih.govnih.gov

The extrinsic pathway is triggered by the binding of death ligands to receptors on the cell surface, leading to the activation of caspase-8. nih.gov Some quinazoline derivatives have been found to activate this pathway as well. nih.gov The culmination of both pathways is the systematic dismantling of the cell, leading to its elimination.

The table below summarizes the reported in vitro activities of some bromo-substituted quinazoline derivatives.

| Compound/Derivative Class | Cell Line(s) | Observed Effect | IC50/GI50 | Reference |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast Cancer) | Antiproliferative | 15.85 ± 3.32 µM | nih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | SW480 (Colon Cancer) | Antiproliferative | 17.85 ± 0.92 µM | nih.gov |

| 8-Bromo-2-chloro-5-methoxyquinazolin-4-amine | HepG2 (Liver Cancer), MCF7 (Breast Cancer) | Antiproliferative | Not specified | nih.gov |

| 3-(5-bromo-2-hydroxybenzylideneamino)-2-methylquinazolin-4(3H)-one (4d) | Bacterial strains | Antimicrobial | MIC: >128 µg/mL | nih.gov |

| 6-bromo-2-alkyl/aryl-3-{[phenyl(phenyldiazenyl)methylene]amino}quinazolin-4(3H)-ones | Microbial strains | Antimicrobial | Not specified | researchgate.net |

Gene Expression Profiling and Proteomic Analysis

Information regarding the gene expression profiling and proteomic analysis of this compound is not available in the reviewed scientific literature. Consequently, no data tables or detailed research findings on this specific topic can be provided.

Structure Activity Relationship Sar Studies of 5 Bromo 2 Chloroquinazolin 4 Ol Derivatives

Systematic Modification for SAR Elucidation

Systematic modification of the 5-Bromo-2-chloroquinazolin-4-ol core is essential to understand the structural requirements for its biological activity. SAR studies reveal that substitutions at various positions on the quinazolinone ring system can significantly alter the compound's pharmacological profile. nih.govnih.gov Specifically, positions 2, 3, 6, and 8 have been identified as critical for modulating activity. nih.govnih.gov

The presence and position of halogen atoms on the quinazoline (B50416) ring are significant determinants of biological activity, particularly for antimicrobial effects. nih.gov SAR studies on various quinazolinone derivatives have shown that halogen substitution at positions 6 and 8 can enhance their potency. nih.gov For the this compound scaffold, the bromine at position 5 and chlorine at position 2 are key features.

| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |

|---|---|---|---|

| 4-Anilino-quinazolines | 3,4-dihalo substitution on aniline (B41778) ring | Increased EGFR inhibitory activity | nih.gov |

| General Quinazolinones | Halogen at position 6 and 8 | Improved antimicrobial activity | nih.gov |

| 4(3H)-Quinazolinones | Halogen introduction on aromatic ring substituent | Tolerated, with potential for improved MIC | acs.org |

| 2-Aryl-quinazolines | Para-substitution with EWGs (-Cl, -Br, -F) | Higher inhibitory activity than with EDGs (-CH3, -OCH3) | mdpi.com |

Modifications at the nitrogen atoms of the quinazoline ring, particularly at the N-3 position, have a profound impact on biological activity. nih.gov SAR studies have consistently shown that introducing various heterocyclic moieties or substituted aromatic rings at the N-3 position is essential for antimicrobial and anticancer activities. nih.govnih.gov